molecular formula C17H18N4O4S B2835121 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034482-12-5

4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2835121
CAS No.: 2034482-12-5
M. Wt: 374.42
InChI Key: LUZLFTJPBGOHPO-UHFFFAOYSA-N
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Description

4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a synthetic organic compound It is characterized by its unique molecular structure that incorporates a pyrazine ring, a piperidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic synthesis. One common route includes:

  • Synthesis of the pyrazine derivative: : This involves the reaction of 2-chloropyrazine with methanol in the presence of a base to form 6-methoxypyrazine.

  • Formation of the piperidine intermediate: : Next, the 6-methoxypyrazine is reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the piperidinyl sulfonamide.

  • Coupling with benzonitrile: : Finally, the piperidinyl sulfonamide intermediate is coupled with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions to produce the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis would likely be optimized to maximize yield and minimize cost, often involving continuous flow processes and automated systems. The use of high-throughput screening methods can also streamline the synthesis and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes several types of chemical reactions, including:

  • Substitution reactions: : It can undergo nucleophilic substitution reactions due to the presence of halide groups.

  • Reduction and oxidation reactions: : The nitrile group can be reduced to primary amines, while oxidation reactions can occur at the methoxy group.

  • Hydrolysis: : The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Palladium catalysts: : Used for cross-coupling reactions.

  • Lithium aluminum hydride (LiAlH₄): : Commonly used for the reduction of nitriles.

  • Acidic and basic reagents: : Employed in hydrolysis reactions.

Major Products

  • Primary amines: : Formed from the reduction of the nitrile group.

  • De-methylated products: : Result from oxidation reactions of the methoxy group.

Scientific Research Applications

Chemistry

4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is used as a building block in organic synthesis, contributing to the development of more complex molecules.

Biology and Medicine

In the field of medicinal chemistry, this compound serves as a lead compound for the design of new drugs. Its structure allows for the modulation of biological activity and the investigation of its pharmacological properties.

Industry

The compound is also applied in the development of materials with specific properties, such as advanced polymers and specialty chemicals.

Mechanism of Action

Molecular Targets

The mechanism by which 4-((3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to the modulation of various biochemical pathways.

Pathways Involved

The compound may influence pathways related to signal transduction, gene expression, or metabolic processes, depending on the specific context in which it is used.

Comparison with Similar Compounds

Unique Aspects

Compared to other compounds with similar structures, such as 4-((3-(pyridin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, the methoxy group in 6-Methoxypyrazin-2-yl adds a unique dimension to its chemical reactivity and biological activity.

List of Similar Compounds

  • 4-((3-(pyridin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

  • 4-((3-(quinolin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

  • 4-((3-(thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

Properties

IUPAC Name

4-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-24-16-10-19-11-17(20-16)25-14-3-2-8-21(12-14)26(22,23)15-6-4-13(9-18)5-7-15/h4-7,10-11,14H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZLFTJPBGOHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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